(R)-5-Aminomethyl-pyrrolidin-2-one

Description

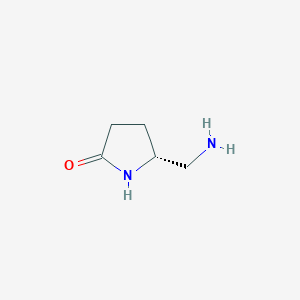

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-(aminomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-3-4-1-2-5(8)7-4/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOAHABINHRDKL-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628690 | |

| Record name | (5R)-5-(Aminomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173336-98-6 | |

| Record name | (5R)-5-(Aminomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R)-5-(aminomethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 5 Aminomethyl Pyrrolidin 2 One and Its Derivatives

Stereoselective Synthesis of (R)-5-Aminomethyl-pyrrolidin-2-one

The primary challenge in synthesizing this compound lies in the precise control of the stereocenter at the C5 position. Methodologies often rely on either creating the chiral center during the ring formation or utilizing a chiral starting material where the stereochemistry is already established.

Enantioselective Approaches to the Pyrrolidinone Core

Modern organic synthesis offers several powerful methods for the asymmetric construction of the pyrrolidinone ring. These approaches are designed to create the chiral framework with high enantiomeric purity, which is essential for the synthesis of optically active pharmaceuticals.

One of the most effective strategies is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. researchgate.net This method, often catalyzed by transition metals like copper(I), provides a direct route to highly functionalized and enantioenriched pyrrolidines. researchgate.net By selecting the appropriate chiral ligands for the metal catalyst, chemists can direct the cycloaddition to yield the desired stereoisomer with high diastereoselectivity and enantioselectivity (up to >99% ee). nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of pyrrolidine (B122466) cores. acs.org Chiral secondary amines, Brønsted acids, or bifunctional catalysts can promote cascade reactions, such as Michael addition/cyclization sequences, to construct the pyrrolidinone scaffold from simple acyclic precursors. nih.gov For instance, the reaction between α,β-unsaturated aldehydes and β-ketoamides catalyzed by a chiral secondary amine can yield highly functionalized chiral pyrrolidines with multiple stereogenic centers in excellent yields and selectivities. nih.gov

A summary of representative enantioselective methods is presented below.

| Method | Catalyst Type | Key Transformation | Stereoselectivity | Reference |

| Asymmetric 1,3-Dipolar Cycloaddition | Copper(I) with Chiral Ligand | Azomethine Ylide + Alkene | High dr and ee (>97%) | researchgate.net |

| Organocatalytic Cascade | Chiral Secondary Amine | Michael Addition / Hemiaminal Annulation | High dr and ee (>99%) | nih.gov |

| Organocatalytic One-Pot Synthesis | Organocatalyst Combination | Glycine (B1666218) Ester + Dienone | Good to Excellent ee | acs.org |

Strategic Introduction of the Aminomethyl Moiety

A highly effective and common strategy for synthesizing this compound involves starting from an inexpensive, commercially available chiral pool material, namely (R)-glutamic acid . This approach leverages the pre-existing stereocenter of the amino acid, thus avoiding the need for a separate asymmetric induction step.

The synthesis typically proceeds via the following key transformations:

Cyclization: (R)-glutamic acid is first converted to (R)-pyroglutamic acid through dehydration, which forms the pyrrolidin-2-one ring. nih.govresearchgate.net

Functional Group Transformation: The carboxylic acid group at the C5 position of pyroglutamic acid is then converted into the aminomethyl group. This is often achieved by first converting the acid to an amide, followed by reduction, or by converting the acid to an alcohol (pyroglutaminol) and then to the amine. nih.govshokubai.org

Another strategy involves introducing a precursor to the aminomethyl group onto a pyrrolidone scaffold. For example, a nitromethylene group can be introduced at the C5 position of an N-protected 2-pyrrolidone. Subsequent reduction of the nitro group and the exocyclic double bond yields the desired aminomethylpyrrolidine structure. google.com Nucleophilic addition of cyanide or nitromethane (B149229) to cyclic nitrones, followed by reduction, also provides a viable route to introduce the C5-aminomethyl substituent. researchgate.net

Derivatization Strategies for Functionalized Analogs

Once the this compound scaffold is obtained, it can be further modified to create a library of functionalized analogs for structure-activity relationship (SAR) studies. These modifications can be targeted at the lactam nitrogen, the primary amine, or the pyrrolidinone ring itself.

N-Alkylation and Amidation Reactions

The nitrogen atoms of the pyrrolidinone ring and the aminomethyl side chain are common sites for derivatization.

N-Alkylation of the Pyrrolidinone: The lactam nitrogen can be alkylated under basic conditions. A prominent example is the synthesis of the antiepileptic drug Brivaracetam, where (R)-4-propyl-pyrrolidin-2-one is N-alkylated with a suitable 2-bromobutanoate derivative. researchgate.netnih.gov This reaction typically involves a strong base like sodium hydride (NaH) to deprotonate the lactam, followed by reaction with an alkyl halide. researchgate.net Iridium-catalyzed N-alkylation using alcohols as alkylating agents represents a more modern and greener alternative. nih.gov

Amidation of the Aminomethyl Group: The primary amine of the side chain is a versatile handle for introducing a wide range of substituents via amidation or sulfonamidation. For instance, reacting this compound with various aryl sulfonyl chlorides in the presence of a base like pyridine (B92270) yields a series of N-sulfonylated derivatives. nih.gov Similarly, coupling with carboxylic acids or their activated forms (e.g., acyl chlorides, acid anhydrides) produces amide analogs.

| Reaction Type | Reagents | Functional Group Modified | Example Product Class |

| N-Alkylation | Alkyl Halide, Base (e.g., NaH) | Lactam Nitrogen | N-Substituted Pyrrolidinones |

| Amidation | Acyl Chloride, Base | Aminomethyl Group | N-Acyl Derivatives |

| Sulfonamidation | Sulfonyl Chloride, Base | Aminomethyl Group | N-Sulfonyl Derivatives |

Substituent Modifications on the Pyrrolidinone Ring

Introducing substituents directly onto the carbon framework of the pyrrolidinone ring allows for fine-tuning of the molecule's steric and electronic properties, which can significantly impact biological activity. researchgate.net

While building the desired substitution pattern from acyclic precursors is common, methods for functionalizing the pre-formed ring exist. For instance, α-alkylation of N-activated pyrrolidines at the C3 position can be achieved by deprotonation with a strong base followed by reaction with an electrophile. nih.gov More advanced methods involve the selective synthesis of substituted pyrrolidin-2-ones through cascade reactions or ring transformations of other heterocyclic systems, such as piperidines. The use of donor-acceptor cyclopropanes reacting with primary amines provides a route to 1,5-disubstituted pyrrolidin-2-ones.

Multi-component Reactions for Scaffold Elaboration

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to create complex molecules, offering high atom and step economy. nih.gov MCRs can be employed to construct highly substituted pyrrolidine and pyrrolidinone scaffolds from simple, readily available precursors.

Though not always starting directly from this compound, MCRs represent a powerful strategy for elaborating on the core pyrrolidine motif to rapidly generate structural diversity. For example, reactions like the Strecker or Mannich reaction can be used to introduce amino acid or aminomethyl functionalities into complex structures in a convergent manner. Other MCRs can build polysubstituted pyrrole (B145914) rings, which, while different, showcase the power of this approach in heterocyclic chemistry. google.com The development of MCRs that incorporate a chiral pyrrolidinone fragment like the title compound would be a powerful tool for generating novel and complex derivatives.

Catalytic Approaches in Pyrrolidinone Derivative Synthesis

Catalysis is at the forefront of modern organic synthesis, enabling the creation of complex chiral molecules with high precision. For pyrrolidinone derivatives, several catalytic strategies have emerged as powerful tools for establishing the desired stereochemistry and molecular framework.

A significant advancement in the synthesis of chiral pyrrolidines is the development of copper-catalyzed enantioselective diamination of alkenes. nih.govrsc.org This method facilitates the formation of chiral vicinal diamines, which are key structural motifs in ligands for asymmetric catalysis and in bioactive molecules. nih.govresearchgate.net The reaction typically involves an intra/intermolecular sequence where a γ-alkenyl sulfonamide reacts with an external amine nucleophile in the presence of a copper catalyst. nih.gov This approach is notable for being the first copper-catalyzed alkene diamination to achieve high enantioselectivity. rsc.org

The reaction mechanism is proposed to involve the coordination of the γ-unsaturated sulfonamide to a Copper(II) center, followed by a cis-aminocupration step. nih.gov This forms an organocopper(II) intermediate which can then undergo homolysis of the carbon-copper bond to generate a primary carbon radical. The subsequent carbon-nitrogen bond formation establishes the pyrrolidine ring. nih.gov The choice of ligand is crucial for achieving high enantioselectivity, with bis(oxazoline) ligands like (R,R)-Ph-box being particularly effective. nih.gov A key innovation in optimizing this reaction was the use of KMnO₄ as an oxidation catalyst, which proved essential for catalyst turnover. nih.gov

The versatility of this method allows for the synthesis of a broad range of substituted 2-aminomethyl pyrrolidines with excellent enantiomeric excesses, often between 89% and >95% ee. nih.gov

Table 1: Copper-Catalyzed Enantioselective Aminooxygenation of Alkenes

| Entry | Substrate | Yield (%) | ee (%) |

| 1 | N-(pent-4-en-1-yl)-4-methylbenzenesulfonamide | 74 | 92 |

| 2 | N-(hex-5-en-1-yl)-4-methylbenzenesulfonamide | 97 | 91 |

| 3 | N-(2-methylpent-4-en-1-yl)-4-methylbenzenesulfonamide | 89 | 75 |

| 4 | 4-methyl-N-(2-phenylpent-4-en-1-yl)benzenesulfonamide | 81 | 90 |

| This table presents selected findings from a study on copper-catalyzed enantioselective intramolecular aminooxygenation, a related reaction providing access to chiral pyrrolidines. nih.gov Conditions involved Cu(OTf)₂, a specific ligand, and TEMPO in PhCF₃ at elevated temperatures. |

Organocatalysis, which uses small organic molecules as catalysts, has become a powerful strategy for the asymmetric synthesis of heterocyclic compounds, including pyrrolidinones. mdpi.comnih.gov These methods avoid the use of potentially toxic and expensive metals and often proceed under mild reaction conditions. A prominent approach involves domino or cascade reactions, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity. nih.gov

For instance, functionalized 1,3,5-triarylpyrrolidin-2-ones can be synthesized with high stereoselectivity through an organocatalytic aza-Michael/aldol (B89426) domino reaction. nih.gov This reaction between α-ketoamides and α,β-unsaturated aldehydes, catalyzed by a chiral prolinol derivative, can generate three contiguous stereocenters with excellent diastereoselectivities (>20:1 dr) and enantioselectivities (up to 96% ee). nih.gov The pyrrolidin-2-one core is a crucial feature in many pharmaceuticals, such as the anti-inflammatory agent rolipram (B1679513) and the nicotine (B1678760) metabolite cotinine. nih.gov

Another powerful organocatalytic method is the cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones. This approach, facilitated by bifunctional amino-squaramide catalysts derived from Cinchona alkaloids, yields highly substituted pyrrolidines that possess a challenging stereogenic quaternary center at the 3-position. rsc.org

Table 2: Organocatalytic Asymmetric Synthesis of Pyrrolidin-2-ones

| Catalyst Type | Reactants | Reaction Type | Key Feature | ee (%) |

| Diarylprolinol Silyl Ether | α-Ketoamide + α,β-Unsaturated Aldehyde | Aza-Michael/Aldol Domino | Forms three contiguous stereocenters | 60-96 nih.gov |

| Cinchonidine-derived Amino-squaramide | N-Tosyl Aminomethyl Enone + α-Cyano-α,β-unsaturated Ketone | Michael/Michael Cascade | Creates a stereogenic quaternary center | High rsc.org |

| Prolinamides | Aldehyde + β-Nitroalkene | Michael Addition | Trifluoromethanesulfonamide as H-bond donor | High mdpi.com |

The 1,3-dipolar cycloaddition is a highly efficient and stereospecific reaction for constructing five-membered heterocycles, making it an ideal strategy for synthesizing the pyrrolidine core. wikipedia.org This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene or alkyne. wikipedia.orgresearchgate.net

Azomethine ylides are versatile intermediates that can be generated in situ from various precursors, such as the decarboxylative condensation of α-amino acids (like glycine or proline) with aldehydes or isatins. nih.govmdpi.com The subsequent [3+2] cycloaddition with an alkene dipolarophile furnishes the pyrrolidine ring, often with a high degree of stereocontrol, allowing for the simultaneous creation of multiple stereogenic centers. acs.org

This strategy has been successfully applied to the synthesis of complex and densely substituted pyrrolidines. acs.org For example, the reaction of azomethine ylides with N-tert-butanesulfinylazadienes, acting as dipolarophiles, yields proline derivatives with up to four stereogenic centers in good yields and excellent diastereoselectivities. acs.org The choice of reactants and catalysts can control the regioselectivity and diastereoselectivity of the cycloaddition, providing access to a wide diversity of pyrrolidinyl structures, including spirooxindoles, which are prevalent in natural alkaloids and potential drug candidates. nih.gov

Table 3: Examples of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type |

| Isatin + L-Proline | Maleimides | EtOH, Room Temp | N-fused Pyrrolidinyl Spirooxindoles nih.gov |

| Glycine α-imino ester | N-tert-Butanesulfinyl Imine | Ag₂CO₃ | Densely Substituted Pyrrolidines acs.org |

| Acenaphthenequinone + L-Proline | 1,4-enedione derivatives | EtOH, Room Temp | Fused Pyrrolidine Systems nih.gov |

Optimization of Synthetic Routes for Scalability and Efficiency

Beyond the discovery of novel reactions, a critical aspect of modern chemical synthesis is the optimization of reaction pathways for large-scale production. This involves minimizing the number of synthetic steps, avoiding hazardous materials, and incorporating principles of green chemistry to ensure sustainability and economic viability.

Another strategy involves designing novel cyclization reactions that build the core structure in a single, highly regioselective step. The reaction of amide dianions with epibromohydrin (B142927) provides a direct route to 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org This method avoids many of the multi-step processes traditionally used and proceeds with high regioselectivity, directly installing a key functional group. organic-chemistry.org Such methods, which combine multiple transformations or achieve high selectivity, are crucial for creating scalable and cost-effective syntheses.

Green chemistry provides a framework for designing chemical processes that are environmentally benign and sustainable. instituteofsustainabilitystudies.comijbpas.com These principles are increasingly being applied to the synthesis of pharmaceutical intermediates like pyrrolidinones.

Key aspects of green chemistry in this context include:

Safer Solvents: Replacing hazardous solvents with greener alternatives is a primary goal. The use of ethanol, a renewable and less toxic solvent, has been demonstrated in the multicomponent synthesis of 2-pyrrolidinone (B116388) derivatives. skpharmteco.com

Catalysis over Stoichiometric Reagents: Catalytic methods, as described in section 2.3, are inherently greener than stoichiometric reactions because they reduce waste. instituteofsustainabilitystudies.com The use of an efficient and recyclable catalyst minimizes the environmental footprint.

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com Multicomponent reactions, such as the one-pot synthesis of 3-pyrrolin-2-ones using anilines, aldehydes, and diethyl acetylenedicarboxylate, are excellent examples of high atom economy. rsc.org

Use of Benign Additives: Where additives are necessary, green chemistry favors benign substances. For example, citric acid has been used as an efficient and environmentally friendly catalyst for the synthesis of pyrrolidinone derivatives, replacing potentially harmful alternatives. rsc.org

By integrating these principles, the synthesis of this compound and its derivatives can be made not only more efficient and scalable but also significantly more sustainable.

Application As a Chiral Building Block in Asymmetric Synthesis

The inherent chirality and bifunctional nature of (R)-5-Aminomethyl-pyrrolidin-2-one make it an ideal starting material for constructing stereochemically complex molecular architectures. nih.gov Organic chemists utilize such chiral building blocks to introduce specific stereocenters into a target molecule, avoiding the need for challenging resolution steps or less efficient asymmetric transformations later in a synthetic sequence. nih.gov

Precursors for Complex Natural Product Synthesis

The pyrrolidine (B122466) ring is a ubiquitous structural motif found in a vast array of biologically active natural products, particularly alkaloids. mdpi.comnih.govmdpi.com The incorporation of a pre-formed, enantiopure pyrrolidine unit like this compound can significantly streamline the synthesis of these complex targets.

The pyrrolidine scaffold is a core component of numerous alkaloids, including nicotine (B1678760), hygrine, and cuscohygrine, which exhibit a wide spectrum of biological activities. mdpi.com Synthetic strategies often leverage chiral pyrrolidine derivatives to ensure the correct stereochemistry in the final product. While direct incorporation of this compound into tropane (B1204802) alkaloids has been shown to be inefficient nih.gov, its structural motif is central to the synthesis of other complex alkaloids. For instance, the related chiral building block (R)-phenylglycinol is a key starting material for the general synthesis of trans-2,5-disubstituted pyrrolidines, which are precursors to various naturally occurring alkaloids. nih.gov The strategic value of these building blocks lies in their ability to serve as a reliable source of chirality for the construction of intricate polycyclic systems.

The total synthesis of complex marine alkaloids like Sarain A, which contains a unique and challenging diazatricycloundecane core, exemplifies the strategic importance of controlling pyrrolidine stereochemistry. nih.govacs.org The enantioselective total synthesis of (+)-Sarain A involved several key steps to meticulously construct the polycyclic framework. nih.gov A critical phase of the synthesis was the establishment of the quaternary carbon stereocenter at C3 and the assembly of the core structure. nih.gov While the synthesis did not start directly from this compound, it relied on an asymmetric Michael addition to set the initial stereotriad, demonstrating the principle of using asymmetric methods to build up the pyrrolidine-containing core that is central to the molecule's architecture. nih.govnih.gov

Ligands in Catalytic Asymmetric Reactions

Beyond its role as a structural precursor, the pyrrolidine framework is a privileged scaffold in catalysis. mdpi.com The aminomethyl-pyrrolidinone structure is particularly well-suited for the design of bifunctional organocatalysts, where the amine and amide/lactam functionalities can act in concert to activate substrates and control the stereochemical outcome of a reaction. mdpi.comnih.gov

Design and Synthesis of Pyrrolidine-Based Organocatalysts

This compound and its derivatives are excellent starting points for creating novel organocatalysts. The secondary amine, often generated after N-protection and modification, can form an enamine or iminium ion intermediate with a carbonyl compound, while another functional group, such as an amide or a strategically placed hydrogen-bond donor, can interact with the second substrate. mdpi.com This dual activation strategy is a hallmark of many powerful organocatalytic systems. For example, a series of chiral pyridinium (B92312) ionic liquids have been efficiently prepared in just a few steps from the commercially available (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine, a closely related analogue. mdpi.com These catalysts leverage the pyrrolidine stereocenter to create a specific chiral environment for the reaction.

Enantioselective Transformations Mediated by Pyrrolidinone-Derived Catalysts (e.g., Michael Addition, Aldol (B89426) Reactions)

Catalysts derived from the chiral pyrrolidine scaffold have proven highly effective in a variety of carbon-carbon bond-forming reactions, delivering products with excellent stereocontrol.

The asymmetric Michael addition , a key reaction for forming γ-nitroketones and 1,5-dicarbonyl compounds, has been a major area of success. acs.orgresearchgate.net Pyrrolidine-pyridine conjugate bases, designed with a stereogenic carbon adjacent to the basic pyridine (B92270) nitrogen, have been shown to be highly efficient catalysts for the addition of ketones to nitroolefins and chalcones. acs.orglookchem.com These reactions proceed with high yields and exceptional levels of diastereoselectivity and enantioselectivity.

Similarly, the asymmetric aldol reaction , which creates β-hydroxy carbonyl compounds, has been effectively catalyzed by pyrrolidine derivatives. nih.govacs.org L-prolinamides, which share the core pyrrolidine amide structure, have been identified as efficient catalysts. nih.gov The presence of both an amide N-H group and a terminal hydroxyl group in the catalyst structure is crucial for achieving high enantioselectivity, as they form hydrogen bonds with the aldehyde substrate, guiding its approach to the enamine intermediate. nih.gov

Stereochemical Control in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic processes where a single event triggers a series of subsequent bond-forming transformations under the same reaction conditions. nih.gov These reactions build molecular complexity rapidly and are hallmarks of green chemistry due to their atom and step economy. nih.govnih.gov

The use of a chiral building block like this compound can be a powerful strategy for controlling the stereochemical outcome of a cascade sequence. The initial stereocenter of the building block can influence the formation of all new stereocenters generated during the cascade. For example, a cascade reaction for the synthesis of multifunctionalized fused pyrroles proceeds with complete anti-diastereoselectivity, where the initial stereochemistry dictates the final three-dimensional structure. nih.gov In such a process, a chiral amine derived from a pyrrolidinone precursor could initiate the cascade via a nucleophilic reaction, with its inherent stereochemistry directing the facial selectivity of subsequent intramolecular cyclizations and bond formations. researchgate.net The rigid conformation of the pyrrolidine ring, once incorporated, serves as a stereochemical anchor, ensuring that the cascade unfolds in a predictable and highly stereocontrolled manner.

Medicinal Chemistry Exploration of R 5 Aminomethyl Pyrrolidin 2 One Derivatives

Exploration as Nootropic Agents

The five-membered pyrrolidine (B122466) ring is a widely utilized scaffold for creating psychoactive nootropic agents, commonly known as the racetam group. uran.uanuph.edu.ua The exploration of (R)-5-Aminomethyl-pyrrolidin-2-one derivatives in this area has led to promising findings, particularly in the development of analogs of Nebracetam (B40111) and understanding their relationship with the broader class of racetam cognition enhancers.

Nebracetam, chemically known as 4-(aminomethyl)-1-benzylpyrrolidin-2-one, has been a focal point for chemical modification to develop new nootropic agents. uran.uanuph.edu.ua It is recognized as a nootropic M1-muscarinic agonist that can increase intracellular Ca2+ concentration. uran.uaresearchgate.net Research has focused on synthesizing analogs by introducing various substituents into the benzyl (B1604629) radical of the Nebracetam structure. nuph.edu.uaresearchgate.net

Synthetic strategies have been optimized to reduce the number of steps and avoid hazardous reagents like sodium azide. researchgate.neturan.ua Molecular docking studies on these synthesized analogs against acetylcholine (B1216132) receptors have indicated that the molecules are likely to exhibit nootropic activity through cholinergic neurotransmission mechanisms. researchgate.neturan.ua These studies revealed that modifications to the phenyl fragment, such as the introduction of halogen substituents, show promise. uran.ua The enantiomeric configuration of these molecules influences how they form stable complexes with target receptors, binding at both the orthosteric site and the extracellular vestibule. uran.ua

| Compound | Substituent (R) on Benzyl Ring | Predicted Activity Insight | Source |

|---|---|---|---|

| Nebracetam Analog 8a | 2-Cl | Molecular docking suggests potential for nootropic activity via cholinergic mechanisms. researchgate.neturan.ua | researchgate.net |

| Nebracetam Analog 8b | 3-Cl | Modification at the phenyl fragment with halogen substituents is considered a promising strategy. uran.ua | researchgate.net |

| Nebracetam Analog 8c | 4-Cl | Forms stable complexes with muscarinic acetylcholine receptor targets in docking studies. uran.ua | researchgate.net |

| Nebracetam Analog 8e | 2-F | The enantiomeric configuration affects binding modes at the receptor. uran.ua | researchgate.net |

The racetam class of drugs, which includes well-known nootropics like piracetam, aniracetam (B1664956), and oxiracetam, is characterized by a shared pyrrolidone nucleus. wikipedia.org These compounds are cyclic derivatives of the neurotransmitter GABA. wikipedia.org Nebracetam is considered a member of this family. nuph.edu.uawikipedia.org

The mechanism of action for racetams is not universally agreed upon, but many are known to be positive allosteric modulators of AMPA-type glutamate (B1630785) receptors. wikipedia.orgnews-medical.net This modulation enhances excitatory neurotransmission and is believed to underpin their memory-enhancing effects. wikipedia.org While some racetams like aniracetam and nebracetam show affinity for muscarinic acetylcholine receptors, their primary interaction with common CNS receptors is generally negligible. wikipedia.org The cognition-enhancing activity of many piracetam-like compounds is maintained even when the 2-pyrrolidinone (B116388) moiety is opened to the corresponding amide derivatives, suggesting the core ring structure itself may not be the sole determinant of activity. nih.gov The study of racetams has also revealed potential neuroprotective and antiepileptic effects, expanding their therapeutic relevance beyond cognitive enhancement. nuph.edu.ua

Investigation as Central Nervous System (CNS) Modulators

Beyond their nootropic potential, derivatives of this compound have been investigated for a range of other CNS activities, including antipsychotic, antiepileptic, and histamine (B1213489) H3 receptor antagonism.

The racetam chemical family also includes potent anticonvulsant agents. wikipedia.org Unlike their nootropic cousins that primarily modulate glutamate receptors, anticonvulsant racetams like Levetiracetam and Brivaracetam act as ligands for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). wikipedia.org This distinct mechanism of action reduces neuronal excitability and is effective in treating seizure disorders. wikipedia.orgnih.gov The established mechanisms for antiepileptic drugs often involve promoting sodium channel inactivation, inhibiting T-type calcium channels, or enhancing GABA-mediated inhibition. nih.gov The discovery of the SV2A pathway for certain racetam derivatives represents a novel approach to antiepileptic therapy. wikipedia.org Experimental and clinical studies have confirmed the potential use of racetams as antiepileptic drugs. nuph.edu.ua

Derivatives containing the (R)-methylpyrrolidinyl group have been successfully incorporated into a series of potent histamine H3 receptor antagonists. nih.gov The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. medchemexpress.com Antagonism of this receptor is a therapeutic strategy for various CNS disorders. nih.gov

A series of benzofuran (B130515) derivatives were synthesized where the (R)-methylpyrrolidin-1-yl group was a key structural feature. These compounds demonstrated nanomolar and subnanomolar binding affinities at both human and rat H3 receptors. nih.gov This research led to the discovery of compounds with significantly improved potency over earlier agents. nih.gov The antagonism of H3 receptors is also being explored as a novel mechanism for achieving antipsychotic effects, potentially by increasing dopamine (B1211576), noradrenaline, and acetylcholine levels in cortical regions. nih.gov

| Compound | Core Structure | Key Moiety | Binding Affinity (Ki) | Source |

|---|---|---|---|---|

| ABT-239 (5) | Benzofuran | (2-(2-methylpyrrolidin-1-yl)ethyl) | Human: 0.45 nM, Rat: 1.2 nM | nih.gov |

| Compound 7h | Benzofuran | 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine | Human: 0.05 nM, Rat: 0.11 nM | nih.gov |

Other Pharmacological Applications

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, recognized for its presence in numerous natural products and pharmacologically significant compounds. nih.gov Its unique physicochemical characteristics, such as hydrophilicity, basicity, and structural rigidity, make it a valuable component in drug design. tandfonline.com The versatility of the pyrrolidine framework allows for extensive modifications, enabling the development of derivatives with a wide array of biological activities targeting various diseases. nih.govtandfonline.com

The rise of antibiotic resistance has created an urgent need for novel antibacterial agents. nih.gov Pyrrolidine derivatives have emerged as a promising area of research to develop new synthetic molecules to combat bacterial infections. nih.gov The pyrrolidine scaffold is of interest to researchers for creating new synthetic compounds with potentially minimal side effects. nih.gov

One area of exploration involves pyrrolidine-2,3-diones, which are heterocyclic scaffolds found in natural products like leopolic acid A and phenopyrrozin. nih.gov This class of heterocycles has demonstrated antimicrobial activity against Gram-positive pathogens. nih.gov A recently synthesized library of monomeric and dimeric pyrrolidine-2,3-dione (B1313883) scaffolds has shown potent anti-biofilm properties, particularly against Staphylococcus aureus. nih.gov These compounds also displayed synergism with FDA-approved antimicrobials, suggesting their potential as antimicrobial adjuvants. nih.gov

The structural versatility of the pyrrolidine ring allows for the development of derivatives targeting both Gram-positive and Gram-negative bacteria. nih.gov Research over the last decade and a half has focused on understanding the structure-activity relationships that govern the antibacterial efficacy of this scaffold. nih.gov

Table 1: Antibacterial Activity of Selected Pyrrolidine Scaffolds This table is interactive. You can sort and filter the data.

| Scaffold Class | Target Organism/Activity | Key Findings | Reference |

|---|---|---|---|

| Pyrrolidine-2,3-diones | S. aureus biofilms | Potent anti-biofilm properties and synergism with existing antimicrobials. | nih.gov |

| General Pyrrolidine Derivatives | Gram-positive and Gram-negative bacteria | Serves as a scaffold for novel synthetic antibacterial agents. | nih.gov |

| Dispiro indeno pyrrolidine derivatives | Mycobacterium tuberculosis H37Rv | Compound 49c (containing a 2,4-dichlorophenyl group) was significantly more active than reference drugs cycloserine and pyrimethamine. | nih.gov |

The pyrrolidine moiety is a key structural component in the design of potent and selective anticancer agents. tandfonline.com Its framework allows for diverse substitutions, which can lead to derivatives with enhanced potency, better selectivity, and fewer off-target effects. tandfonline.com Pyrrolidine-based compounds can influence various oncogenic pathways and processes.

For instance, functionalized pyrrolidine derivatives have been developed to inhibit specific signaling pathways like PI3K/AKT/mTOR and Vascular Endothelial Growth Factor (VEGF). tandfonline.com They are also known to inhibit enzymes such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR), which play roles in cancer metastasis and invasion. tandfonline.com

Several classes of pyrrolidine derivatives have shown notable anticancer activity in preclinical studies:

5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives: A series of these compounds, incorporating hydrazone, pyrrole (B145914), pyrazole, oxadiazole, and triazole moieties, were synthesized and tested against human A549 pulmonary epithelial cells. mdpi.com Derivatives containing 1,3,4-oxadiazolethione and 4-aminotriazolethione rings were particularly effective, showing significantly higher anticancer activity than the reference drug cytarabine. mdpi.com

Spiro[pyrrolidine-3,3-oxindoles]: Certain compounds in this class were found to inhibit the growth of the human breast cancer cell line MCF-7 by inducing apoptosis at low micromolar concentrations. nih.gov

Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues: Synthesized via a 1,3-dipolar cycloaddition reaction, these compounds were screened against MCF-7 and HeLa cells. nih.gov A thiophene-containing derivative, compound 37e, demonstrated good biological activity, with IC50 values comparable to the standard doxorubicin. nih.gov

Pyrrolidine-containing CXCR4 antagonists: Derivatives containing pyridine (B92270), piperazine, and pyrimidine (B1678525) along with the pyrrolidine ring have been identified as antagonists of the CXCR4 receptor, which is implicated in cancer metastasis. nih.gov

Table 2: Anticancer Activity of Selected Pyrrolidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Cell Line(s) | Mechanism/Key Finding | Reference |

|---|---|---|---|

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | Oxadiazole and triazole derivatives showed activity superior to cytarabine. | mdpi.com |

| Spiro[pyrrolidine-3,3-oxindoles] | MCF-7 (Breast) | Induced apoptotic cell death at low micromolar concentrations. | nih.gov |

| Dispiro indenoquinoxaline pyrrolidine quinolones | MCF-7 (Breast), HeLa | Thiophen-containing derivative 37e showed IC50 values comparable to doxorubicin. | nih.gov |

| Thiosemicarbazone pyrrolidine–copper(II) complexes | SW480 (Colon) | Copper complex 37a was approximately three times more potent than cisplatin. | nih.gov |

| Pyrrolidine-containing CXCR4 antagonists | In vivo metastasis models | Inhibited CXCL12-induced signaling, showing potential to reduce cancer metastasis. | nih.gov |

Derivatives of pyrrolidin-2-one have been the subject of numerous studies for their significant antiarrhythmic and hypotensive properties. nih.gov This pharmacological activity is often mediated through the blockade of α1-adrenergic receptors. nih.govmdpi.com Several novel pyrrolidin-2-one derivatives have demonstrated effectiveness in various preclinical models of cardiac arrhythmia. mdpi.comnih.gov

Key findings from studies on specific pyrrolidin-2-one derivatives include:

Compound S-75: This novel arylpiperazine derivative of pyrrolidin-2-one showed a high affinity for α1-receptors. nih.gov In an adrenaline-induced arrhythmia model, S-75 exhibited significant prophylactic and therapeutic antiarrhythmic activity, reducing extrasystoles, atrioventricular blocks, and mortality. nih.gov

Compounds S-61 and S-73: These derivatives also possess a high affinity for α1-adrenergic receptors. mdpi.comresearchgate.net They displayed potent prophylactic and therapeutic antiarrhythmic effects in adrenaline-induced arrhythmia models, likely mediated by their α1-adrenolytic properties. mdpi.comresearchgate.net Notably, neither compound showed proarrhythmic potential. mdpi.comresearchgate.net

Compound EP-40: Identified as 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one, this compound showed excellent antiarrhythmic activity in both barium chloride-induced arrhythmia and a coronary artery ligation-reperfusion model. nih.gov Its antiarrhythmic effect is suggested to be related to its adrenolytic and antioxidant properties. nih.gov

S-enantiomers of 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one (MG-1(S)): The S-enantiomer of this racemic mixture was found to have significant antiarrhythmic activity. core.ac.uk In models of arrhythmia induced by coronary artery occlusion and reperfusion, MG-1(S) significantly reduced the incidence of ventricular tachycardia and fibrillation. core.ac.uk

Table 3: Antiarrhythmic Activity of Selected Pyrrolidin-2-one Derivatives This table is interactive. You can sort and filter the data.

| Compound | Arrhythmia Model | Proposed Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| S-75 | Adrenaline-induced | α1-adrenergic receptor blockade | Reduced extrasystoles, conduction blocks, and mortality. | nih.gov |

| S-61 | Adrenaline-induced | α1-adrenergic receptor blockade | Potent prophylactic and therapeutic activity; no proarrhythmic potential. | mdpi.comresearchgate.net |

| S-73 | Adrenaline-induced | α1-adrenergic receptor blockade | Potent prophylactic and therapeutic activity; no proarrhythmic potential. | mdpi.comresearchgate.net |

| EP-40 | Barium chloride-induced; Ligation-reperfusion | Adrenolytic and antioxidant properties | Excellent antiarrhythmic activity. | nih.gov |

| MG-1(S) | Occlusion-reperfusion; Barium chloride-induced | Adrenolytic properties | Significantly diminished incidence of ventricular tachycardia and fibrillation. | core.ac.uk |

Structure Activity Relationship Sar Studies and Ligand Design

Impact of Chiral Center on Biological Activity

The stereochemistry of a molecule is a determining factor in its biological profile, as enantiomers often exhibit different interactions with chiral biological targets like proteins and enzymes. The pyrrolidine (B122466) scaffold's stereogenic carbons significantly influence its pharmacological efficacy. nih.gov

In studies on a series of compounds designed for serotonin (B10506) 5-HT₆ and dopamine (B1211576) D₃ receptors, the amine fragment derived from (R)-5-aminomethyl-pyrrolidin-2-one was shown to be preferred for interacting with the serotoninergic target. This highlights the importance of the (R)-configuration at the C5 position of the pyrrolidin-2-one ring for achieving desired biological activity at specific receptors.

Functional Group Modifications and Pharmacophore Mapping

Pharmacophore modeling is a key aspect of rational drug design that identifies the essential spatial arrangement of functional groups responsible for a molecule's biological activity. nih.gov For the this compound scaffold, the primary sites for modification are the lactam nitrogen and, more significantly, the basic nitrogen of the aminomethyl side chain.

Studies involving the functionalization of the basic nitrogen atom have shown that even minor changes can significantly impact receptor affinity. For instance, attaching different alkyl or functionalized alkyl groups to this nitrogen directly alters the molecule's interaction with the binding pocket of its target receptor. These modifications help in mapping the pharmacophore, defining which features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, positive ionizable groups) are critical for activity.

Side Chain Variations and Their Influence on Receptor Binding

The aminomethyl side chain at the C5 position is a key vector for interaction with target receptors. Variations in this side chain have a profound influence on binding affinity. In a study targeting 5-HT₆ and D₃ receptors, several modifications were made to the basic nitrogen of the (R)-aminomethyl-pyrrolidine moiety attached to a 1H-pyrrolo[3,2-c]quinoline core.

The research provided the following key findings:

Ethyl Substitution: Adding an ethyl group to the basic nitrogen maintained a high affinity for the 5-HT₆ receptor.

Isobutyl Substitution: Replacing the ethyl group with a bulkier isobutyl substituent also maintained high affinity for the 5-HT₆ receptor.

Polar Substitutions: Introducing more polar groups, such as 2-hydroxyethyl or 3-methoxyprop-1-yl, was unfavorable and decreased the affinity for the 5-HT₆ receptor.

Dopamine D₃ Receptor Affinity: The derivatives with ethyl and isobutyl chains displayed only moderate affinity for the D₃ receptor, indicating that these modifications favored 5-HT₆ receptor binding.

The binding affinities for selected compounds from this study are detailed in the table below.

| Compound Modification (at basic nitrogen) | 5-HT₆R Ki (nM) | D₃R % Inhibition at 1µM |

|---|---|---|

| Ethyl | 13 | 57 |

| Isobutyl | 16 | 53 |

| 2-Hydroxyethyl | 117 | 25 |

Conformational Analysis and Bioactive Conformations

The biological activity of a flexible molecule like this compound is dependent on the specific three-dimensional shape, or conformation, it adopts when it binds to a receptor. ub.edu The saturated pyrrolidine ring is not flat; it puckers into various "envelope" and "twisted" conformations. nih.gov This flexibility means the molecule exists as an ensemble of different conformers in solution, but only one, the "bioactive conformation," is responsible for its pharmacological effect. ub.edunih.gov

Mechanistic Investigations of Biological Activity

Cholinergic Neurotransmission Modulation

While not its primary mechanism of action, (R)-5-Aminomethyl-pyrrolidin-2-one (Levetiracetam) has been shown to modulate the cholinergic system, which plays a role in neuronal excitability and seizure phenomena. nih.govbohrium.com The cholinergic system utilizes acetylcholine (B1216132) as its primary neurotransmitter and is crucial for various functions in the central nervous system. nih.govnih.gov

Acetylcholine Receptor Interactions (e.g., Muscarinic Receptor Agonism)

Studies have investigated the interaction of Levetiracetam with acetylcholine receptors, particularly muscarinic acetylcholine receptors (mAChRs). nih.govbohrium.com Research suggests that Levetiracetam may exhibit an agonist-like behavior at the M2 subtype of muscarinic receptors. nih.govbohrium.com This interaction is thought to contribute to a reduction in neuronal activity. For instance, in studies using pilocarpine (B147212) to induce seizures, pretreatment with Levetiracetam increased the latency to seizure onset. nih.govbohrium.comresearchgate.net Furthermore, Levetiracetam was found to reduce tremors induced by the cholinergic agonist oxotremorine. nih.govbohrium.com

Binding assays have revealed that while pilocarpine-induced seizures lead to a downregulation of muscarinic acetylcholine receptors in the hippocampus, pretreatment with Levetiracetam can reverse this effect. nih.govbohrium.com However, when administered alone, Levetiracetam has been observed to cause a decrease in M1 and M2 receptor subtypes. nih.govbohrium.com This suggests a complex, possibly allosteric, modulation of muscarinic receptors. The agonist-like effect on the inhibitory M2 mAChR subtype may enhance the attenuation of neuronal activity that is mediated by the M1 receptors, contributing to its anticonvulsant properties. nih.govbohrium.com

Adrenergic Receptor Antagonism

Investigations into the broader pharmacological profile of this compound have explored its interaction with adrenergic receptors. Some studies have indicated an indirect interaction with α2-adrenergic receptors. nih.govnih.gov Specifically, the antihyperalgesic effect of Levetiracetam in inflammatory pain models was found to be diminished by the administration of yohimbine, a selective α2-adrenoceptor antagonist. nih.gov This suggests that the α2-adrenergic system may be involved, at least in part, in mediating some of the pharmacological effects of Levetiracetam, although direct binding to these receptors has not been conclusively demonstrated. nih.gov

Other Proposed Molecular Targets and Pathways

Beyond its primary interaction with SV2A and its modulation of the cholinergic system, research has suggested other potential molecular targets and pathways that may contribute to the broad spectrum of Levetiracetam's effects. nih.govencyclopedia.pub

These proposed mechanisms include:

Modulation of GABAergic and Glycinergic Currents: Levetiracetam has been shown to oppose the action of negative allosteric modulators of both GABA- and glycine-gated currents. droracle.ainih.gov This suggests an indirect interaction with these inhibitory neurotransmitter systems, potentially contributing to a reduction in neuronal hyperexcitability.

Inhibition of N-type Calcium Channels: In vitro studies have demonstrated that Levetiracetam can partially inhibit N-type voltage-gated calcium channels. droracle.aidrugbank.com These channels are involved in the release of neurotransmitters, and their inhibition could lead to decreased neuronal excitability.

Interaction with other Receptor Systems: There is some evidence to suggest that Levetiracetam may indirectly interact with adenosine (B11128) and serotonin (B10506) receptors, which could play a role in its antihyperalgesic effects. nih.govencyclopedia.pub

It is important to note that while these other mechanisms have been proposed, the binding to SV2A remains the most robustly supported and significant mechanism for the primary anticonvulsant action of this compound. nih.govencyclopedia.pub

Computational Chemistry Approaches in R 5 Aminomethyl Pyrrolidin 2 One Research

Molecular Docking Simulations for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (R)-5-Aminomethyl-pyrrolidin-2-one, docking simulations are instrumental in identifying potential biological targets and elucidating the intricacies of its interactions at the molecular level.

Ligand-Receptor Interaction Analysis

The analysis of ligand-receptor interactions is crucial for understanding the molecular basis of a compound's biological activity. For derivatives of the pyrrolidinone scaffold, computational studies have successfully identified key interactions that govern their binding to various protein targets. For instance, in the design of novel 5-HT3 receptor ligands based on a pyrrolidone structure, computational rationalization of the ligand-receptor interaction modalities was a key component of the research. nih.gov Similarly, molecular docking studies on pyrrolidinone derivatives as myeloid cell leukemia-1 (Mcl-1) inhibitors have been used to uncover the mode of interaction between the ligands and the crucial residues within the protein's binding site. nih.gov These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and electrostatic forces in stabilizing the ligand-receptor complex. For this compound, the primary amine and the lactam carbonyl group are expected to be key pharmacophoric features, capable of forming significant hydrogen bond interactions with receptor active sites.

Binding Modes and Affinity Prediction

Beyond identifying key interactions, molecular docking aims to predict the most stable binding pose (binding mode) of a ligand within a receptor's active site and to estimate the strength of this interaction (binding affinity). Research on pyrrolidinone derivatives has demonstrated the utility of this approach. For example, in a study of 1H-pyrrolo[3,2-c]quinoline derivatives containing an (R)-2-(aminomethyl)pyrrolidine fragment, a close analog of the title compound, molecular dynamics simulations were employed to analyze binding modes at the 5-HT6 and D3 receptors. nih.gov These simulations can reveal multiple potential binding modes and help in understanding the structural determinants of binding affinity. While specific docking studies on this compound are not extensively reported in publicly available literature, the methodologies applied to its analogs provide a clear blueprint for how such investigations would be conducted. The predicted binding affinity, often expressed as a docking score or estimated binding free energy, is a critical parameter for prioritizing compounds for further experimental testing.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are invaluable for studying aspects of this compound that are not accessible through classical molecular mechanics methods like docking.

Density Functional Theory (DFT) for Reactivity and Stereoselectivity Studies

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. In the context of chemical reactivity, DFT can be used to calculate various molecular properties and descriptors that shed light on a molecule's behavior in chemical reactions. For pyrrolidine (B122466) derivatives, DFT has been used to study their nucleophilic reactivity. researchgate.net Such calculations can determine parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and various reactivity descriptors. These parameters are crucial for predicting how this compound might interact with biological nucleophiles or electrophiles.

Furthermore, DFT is a powerful tool for understanding and predicting stereoselectivity in chemical reactions. For chiral molecules like this compound, understanding the factors that govern its stereoselective synthesis or interactions is paramount. DFT calculations can be used to model the transition states of reactions, allowing for the rationalization of why one stereoisomer is formed preferentially over another. For instance, DFT has been used to elucidate the mechanistic insights into the mode of action of bifunctional pyrrolidine-squaramide-derived organocatalysts, which are often used in stereoselective synthesis. nih.gov

A study on a rhodium complex containing (S)-(−)-2-aminomethyl-1-ethyl-pyrrolidine, a derivative of the title compound, utilized DFT calculations to investigate its preferential adsorption on a silica (B1680970) surface, which has implications for its use in enantioselective hydrogenation. acs.org

| Computational Method | Application to Pyrrolidinone Derivatives | Reference |

| Density Functional Theory (DFT) | Investigation of nucleophilic reactivity of pyrrolidine. | researchgate.net |

| Density Functional Theory (DFT) | Mechanistic insights into organocatalysts for stereoselective synthesis. | nih.gov |

| Density Functional Theory (DFT) | Probing preferential adsorption for enantioselective catalysis. | acs.org |

Mechanistic Insights from Computational Modeling

Computational modeling, often employing DFT, can provide detailed mechanistic pathways for chemical reactions. This allows researchers to visualize the step-by-step transformation of reactants into products, including the identification of transient intermediates and transition states. For pyrrolidinone-based systems, computational modeling has been instrumental in understanding complex reaction mechanisms. For example, mechanistic insights into the mode of action of bifunctional pyrrolidine-squaramide-derived organocatalysts in cycloaddition reactions were elucidated using DFT methods. nih.gov These studies can reveal the subtle non-covalent interactions, such as hydrogen bonds and π-π stacking, that control the reaction's outcome. While specific mechanistic studies on this compound are not prominent, the established computational methodologies are readily applicable to investigate its synthesis, degradation, or metabolic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models are valuable for predicting the activity of untested compounds and for guiding the design of more potent analogs.

While a specific QSAR model for this compound has not been detailed in the literature, numerous studies have successfully applied this methodology to broader classes of pyrrolidinone derivatives. For example, 2D and 3D-QSAR studies have been conducted on pyrrolidinone derivatives as inhibitors of various enzymes and receptors. nih.govscispace.com These models typically use a set of calculated molecular descriptors—representing steric, electronic, and hydrophobic properties—to build a mathematical equation that correlates with the observed biological activity.

A molecular modeling study on a series of pyrrolidine derivatives as novel Mcl-1 inhibitors utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to delineate the structural requirements for inhibitory activity. nih.gov Such models generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity, providing a clear roadmap for lead optimization. The development of a robust QSAR model for a series of analogs of this compound would be a valuable asset in the rational design of new therapeutic agents based on this scaffold.

| QSAR Model Type | Application to Pyrrolidinone Derivatives | Key Findings | Reference |

| 3D-QSAR (CoMFA, CoMSIA) | Mcl-1 Inhibitors | Identified structural requirements for inhibitory activity. | nih.gov |

| 2D/3D-QSAR | GPX4/MDM2–p53 Inhibitors | Developed predictive models for inhibitory activity. | scispace.com |

3D-QSAR for Predictive Biological Activity

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational technique that correlates the biological activity of a set of compounds with their 3D physicochemical properties. This method is instrumental in predicting the activity of new molecules and in guiding the design of more potent analogs.

While no specific 3D-QSAR models for this compound were found in the reviewed literature, the principles of this approach are broadly applicable. For a series of pyrrolidinone derivatives, a 3D-QSAR study would typically involve:

Molecular Modeling: Generating 3D structures of the compounds.

Alignment: Superimposing the molecules based on a common scaffold.

Descriptor Calculation: Calculating steric and electrostatic fields around the molecules.

Statistical Analysis: Using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a model that links the field values to biological activity.

Such models can highlight the specific regions of the molecule where modifications might enhance or diminish its biological effects.

Predictive Models for Nootropic and Other Pharmacological Effects

Predictive modeling, encompassing techniques like molecular docking and pharmacophore modeling, is crucial for elucidating the potential mechanisms of action and pharmacological effects of novel compounds. Research on analogs of nebracetam (B40111), which shares the pyrrolidinone core, offers valuable insights into how such models could be applied to this compound.

Studies on 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives have utilized molecular docking to predict their nootropic activity. uran.uauran.ua This involves simulating the interaction of the compound with a biological target, such as a receptor or enzyme. For instance, the cholinergic system is a key target for nootropic drugs, and docking studies on nebracetam analogs have explored their interactions with acetylcholine (B1216132) receptors. uran.uauran.uaresearchgate.net These studies help in understanding how these molecules might exert their effects and guide the synthesis of new derivatives with potentially improved activity. uran.uauran.ua

The pyrrolidine ring is a versatile scaffold found in many pharmacologically active compounds, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govmdpi.com Computational models can be employed to predict the potential for this compound to exhibit such activities by docking it into the active sites of relevant biological targets.

Future Directions and Emerging Research Avenues

Development of Novel Chiral Pyrrolidinone-Based Scaffolds

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govmdpi.com The future development of (R)-5-Aminomethyl-pyrrolidin-2-one will likely focus on its use as a starting material for novel, sp3-rich chiral scaffolds that offer greater three-dimensional diversity to explore chemical space. nih.gov

Researchers are actively developing synthetic strategies for creating highly substituted and functionalized pyrrolidine derivatives. nih.govuobaghdad.edu.iq These methods often involve the modification of the pyrrolidine ring to introduce various substituents, leading to new chemical entities with potentially unique biological activities. For instance, the synthesis of novel sp3-rich pyrrolidine scaffolds has been achieved through methods like the asymmetric Tsuji–Trost allylation, followed by derivatization to create a library of functionalized molecules. uobaghdad.edu.iq Another approach involves the use of donor-acceptor cyclopropanes reacting with amines to form 1,5-substituted pyrrolidin-2-ones, which can serve as precursors for complex nitrogen-containing polycyclic compounds. mdpi.com

The development of these novel scaffolds is not limited to single molecules. There is a growing interest in creating libraries of structurally diverse pyrrolidinone-based compounds. nih.gov For example, a flexible approach has been described for generating enantiopure poly-substituted pyrrolidine scaffolds from cyclic nitrones. These scaffolds can then be used in combinatorial parallel synthesis to produce large libraries for screening against biological targets, such as α-L-rhamnosidase inhibitors. nih.govresearchgate.net

| Synthetic Strategy | Precursors | Resulting Scaffold | Potential Application | Reference |

| Asymmetric Tsuji–Trost Allylation | Ketones, tert-butanesulfinamide | Highly functionalized pyrrolidines | Drug Discovery | uobaghdad.edu.iq |

| Donor-Acceptor Cyclopropane Ring Opening | Cyclopropanes, Anilines/Benzylamines | 1,5-substituted pyrrolidin-2-ones | Medicinal Chemistry | mdpi.com |

| Nitrone-derived Synthesis | Five-membered cyclic nitrones | Poly-substituted pyrrolidine-based scaffolds | Enzyme Inhibition | nih.govresearchgate.net |

| Dieckmann or Aldol (B89426) Ring Closure | Threonine | Chiral tetramates | Antibacterial Agents | hbku.edu.qa |

Integration with Advanced Drug Discovery Technologies

To accelerate the identification of new drug candidates, this compound and its derivatives are being integrated with advanced drug discovery technologies. The traditional linear path of drug development is often inefficient, and integrated approaches are being adopted to improve success rates and reduce timelines. americanpharmaceuticalreview.com

One key area is the use of combinatorial chemistry to rapidly generate large libraries of pyrrolidinone-based compounds. nih.gov These libraries can then be subjected to high-throughput screening against a variety of biological targets. This approach allows for the efficient identification of "hit" compounds, which can then be further optimized. For example, a 268-membered library of C5a-functionalized derivatives was generated for bio-evaluations. researchgate.net

Computational tools, such as computer-aided drug design (CADD), are also being employed. scientist.com In silico calculations can predict the binding affinity of designed molecules to their targets, allowing medicinal chemists to prioritize the synthesis of the most promising compounds. scientist.com This iterative cycle of design, synthesis, and testing is a cornerstone of modern hit-to-lead and lead optimization campaigns. scientist.com An integrated drug discovery project, for instance, successfully advanced a kinase inhibitor from hit identification to a preclinical candidate in 16 months by synthesizing and testing over 400 compounds with the aid of such technologies. scientist.com

The "drugability" of a compound is a critical consideration. americanpharmaceuticalreview.com Early formulation studies and solubility enhancement technologies are being utilized at very early stages to ensure that lead candidates have favorable pharmacokinetic properties, which is crucial for their eventual development into viable drugs. americanpharmaceuticalreview.com

Exploration of Polypharmacology and Multi-target Ligands

Complex diseases like cancer and central nervous system disorders often involve multiple biological pathways and targets. wikipedia.org This has led to the emergence of polypharmacology, the intentional design of single molecules that can modulate multiple targets. wikipedia.orgnih.gov The pyrrolidinone scaffold, including derivatives of this compound, is well-suited for the development of such multi-target-directed ligands (MTDLs). researchgate.net

The rationale behind this approach is that hitting multiple sensitive nodes in a disease network can lead to higher efficacy and may limit the drawbacks associated with single-target drugs or combination therapies. wikipedia.orgresearchgate.net The development of multi-target drugs is a growing area of research, with examples found in therapies for cancer (e.g., tyrosine kinase inhibitors) and psychiatric disorders. nih.gov

Designing polypharmacological agents is a significant challenge, requiring the ability to interact with multiple targets while avoiding off-target effects that could lead to toxicity. nih.gov Computational methods are increasingly used to predict the promiscuity of molecules and to design compounds with a desired multi-target profile. nih.govresearchgate.net The structural versatility of the pyrrolidinone core allows for the strategic placement of different functional groups to achieve specific interactions with a predefined set of targets. nih.gov This strategy holds promise for developing more effective treatments for multifactorial diseases. researchgate.net

| Concept | Description | Relevance to this compound | Reference |

| Polypharmacology | The design and use of pharmaceutical agents that act on multiple targets. | The pyrrolidinone scaffold can be modified to create multi-target ligands. | wikipedia.orgnih.gov |

| Multi-Target-Directed Ligands (MTDLs) | Single compounds rationally designed to interact with multiple therapeutic targets. | Derivatives can be designed as MTDLs for complex diseases. | researchgate.net |

| Promiscuity | The ability of a molecule to interact with multiple targets. | A desirable property to be engineered into polypharmacological drugs. | nih.gov |

Expanding Applications in Catalysis and Materials Science

Beyond its role in drug discovery, the chiral pyrrolidine framework is finding expanding applications in the fields of catalysis and materials science.

In catalysis, chiral pyrrolidines have established a prominent position as organocatalysts. mdpi.comnih.gov They can promote a variety of asymmetric transformations with high enantioselectivity, offering an environmentally friendly alternative to metal-based catalysts. nih.gov The this compound moiety can be incorporated into more complex structures to create novel organocatalysts for reactions like asymmetric Michael additions. mdpi.com Furthermore, these chiral pyrrolidine catalysts are being immobilized on solid supports, such as in porous organic polymers (POPs) or metal-organic frameworks (MOFs), to create heterogeneous catalysts that are easily recoverable and reusable, even in aqueous media. rsc.orgrsc.org

In materials science, pyrrolidone-containing polymers are gaining attention. Poly(N-vinyl pyrrolidone) (PNVP) is a well-known biocompatible and water-soluble polymer with numerous biomedical applications. mdpi.com Research is now focused on creating more complex and well-defined macromolecular architectures based on pyrrolidone monomers using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.comacs.org This allows for the synthesis of various polymer types, including:

Statistical copolymers

Block copolymers (including stimulus-responsive diblock copolymers)

Star polymers

Graft copolymers

These advanced polymers, derived from pyrrolidone-based monomers, have potential applications in areas such as high-performance coatings, adhesives, and advanced materials for the aerospace and electronics industries, where properties like thermal stability and chemical resistance are crucial. nbinno.com

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (R)-5-Aminomethyl-pyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Cyclization reactions involving pyrrolidinone precursors and amine derivatives are commonly employed. For example, base-assisted cyclization using reagents like NaH or KOtBu in anhydrous THF can yield the target compound. Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (room temperature to 60°C), and stoichiometric ratios of reactants. Lower yields (e.g., 46%) may result from steric hindrance or competing side reactions, necessitating purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer :

- 1H NMR : Distinct chemical shifts for protons adjacent to the aminomethyl group (δ 3.2–3.5 ppm) and pyrrolidinone ring (δ 2.8–3.1 ppm) confirm structural integrity.

- 13C NMR : Signals near 175 ppm indicate the carbonyl group of the pyrrolidinone ring.

- FTIR : A strong absorption band at ~1670 cm⁻¹ corresponds to the lactam carbonyl stretch.

- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₆H₁₁N₂O: 127.0872) validates molecular composition .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of harmful vapors.

- First Aid : For accidental exposure, rinse skin with water for 15 minutes; if inhaled, move to fresh air and seek medical attention.

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Comparative Assays : Use standardized bioassays (e.g., enzyme inhibition or cell viability tests) with consistent parameters (pH, temperature, solvent).

- Control Variables : Account for enantiomeric purity, as impurities in stereoisomers (e.g., S-enantiomers) may skew results.

- Replication : Validate findings across multiple cell lines or animal models to isolate compound-specific effects from experimental artifacts .

Q. What challenges arise in maintaining enantiomeric purity during large-scale synthesis, and how can they be mitigated?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to enhance stereoselectivity.

- Chromatography : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC purification.

- Quality Control : Regularly monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents to detect racemization during scale-up .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states and activation energies to predict regioselectivity in nucleophilic additions or cycloadditions.

- MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.

- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR data for this compound across publications?

- Methodological Answer :

- Solvent Calibration : Ensure deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) are consistent, as solvent polarity affects chemical shifts.

- Referencing : Use internal standards (e.g., TMS) to align δ values.

- Impurity Profiling : Analyze byproducts (e.g., oxidation products) via LC-MS to rule out interference in peak assignments .

Experimental Design Considerations

Q. What steps ensure reproducibility in synthesizing this compound derivatives for pharmacological studies?

- Methodological Answer :

- Batch Documentation : Record exact stoichiometry, catalyst lots, and reaction conditions (humidity, light exposure).

- Reference Standards : Use pharmacopeial-grade reagents (e.g., USP-certified solvents) to minimize variability.

- Peer Validation : Share protocols with collaborating labs for cross-verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.